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molecular formula C6H15NO B1316955 3-[Ethyl(methyl)amino]propan-1-ol CAS No. 49642-03-7

3-[Ethyl(methyl)amino]propan-1-ol

Cat. No. B1316955
M. Wt: 117.19 g/mol
InChI Key: TZVYDYIDLQCRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080548B2

Procedure details

3-(N-ethyl-N-methylamino)propanol was prepared as follows: In a pressure vessel was mixed N-ethyl-N-methylamine (25 g, 420 mmol), 3-chloropropanol (14.1 mL, 16 g, 170 mmol), sodium iodide (2.54 g, 17 mmol) and 60 mL dioxane. The vessel was sealed and heated to 65° C. After 3 days the reaction was allowed to cool to ambient temperature. Solvent was removed by rotary evaporation leaving a brown oil. The oil was dissolved in 80 mL of 2N NaOH, extracted with EtOAc (3×250 mL) and dried over Na2SO4. After filtration of the drying agent solvent was removed in vacuo leaving a brown oil. The oil was distilled (75° C., 15 mm Hg) leaving 2-(N-ethyl-N-methylamino)propanol (6.3 g, 54 mmol, 32% yield) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH3:4])[CH3:2].Cl[CH2:6][CH2:7][CH2:8][OH:9].[I-].[Na+].O1CCOCC1>[OH-].[Na+]>[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH3:4])[CH3:2].[CH2:1]([N:3]([CH:7]([CH3:6])[CH2:8][OH:9])[CH3:4])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)NC
Name
Quantity
14.1 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
2.54 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving a brown oil
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled (75° C., 15 mm Hg)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)N(C)CCCO
Name
Type
product
Smiles
C(C)N(C)C(CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54 mmol
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08080548B2

Procedure details

3-(N-ethyl-N-methylamino)propanol was prepared as follows: In a pressure vessel was mixed N-ethyl-N-methylamine (25 g, 420 mmol), 3-chloropropanol (14.1 mL, 16 g, 170 mmol), sodium iodide (2.54 g, 17 mmol) and 60 mL dioxane. The vessel was sealed and heated to 65° C. After 3 days the reaction was allowed to cool to ambient temperature. Solvent was removed by rotary evaporation leaving a brown oil. The oil was dissolved in 80 mL of 2N NaOH, extracted with EtOAc (3×250 mL) and dried over Na2SO4. After filtration of the drying agent solvent was removed in vacuo leaving a brown oil. The oil was distilled (75° C., 15 mm Hg) leaving 2-(N-ethyl-N-methylamino)propanol (6.3 g, 54 mmol, 32% yield) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH3:4])[CH3:2].Cl[CH2:6][CH2:7][CH2:8][OH:9].[I-].[Na+].O1CCOCC1>[OH-].[Na+]>[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH3:4])[CH3:2].[CH2:1]([N:3]([CH:7]([CH3:6])[CH2:8][OH:9])[CH3:4])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)NC
Name
Quantity
14.1 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
2.54 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving a brown oil
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled (75° C., 15 mm Hg)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)N(C)CCCO
Name
Type
product
Smiles
C(C)N(C)C(CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54 mmol
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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